molecular formula C8H16ClNO B13867220 1-Oxaspiro[4.4]nonan-7-amine Hydrochloride

1-Oxaspiro[4.4]nonan-7-amine Hydrochloride

Katalognummer: B13867220
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: MIYNQJFTVOAGSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxaspiro[4.4]nonan-7-amine Hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nonane ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Oxaspiro[4.4]nonan-7-amine Hydrochloride typically involves several steps, including the formation of the spirocyclic ring system and subsequent amination. . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.

Analyse Chemischer Reaktionen

1-Oxaspiro[4.4]nonan-7-amine Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Oxaspiro[4.4]nonan-7-amine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Oxaspiro[4.4]nonan-7-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The exact pathways depend on the context of its use, but it generally acts by binding to target molecules and modulating their activity. This can include enzyme inhibition, receptor binding, or interaction with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

1-Oxaspiro[4.4]nonan-7-amine Hydrochloride can be compared with other similar spirocyclic compounds, such as:

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in certain contexts.

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

1-oxaspiro[4.4]nonan-8-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-2-4-8(6-7)3-1-5-10-8;/h7H,1-6,9H2;1H

InChI-Schlüssel

MIYNQJFTVOAGSD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(C2)N)OC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.